E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne
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Overview
Description
Chemical Reactions Analysis
E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Esterification and Hydrolysis: The ester group can participate in esterification and hydrolysis reactions, forming different products depending on the reaction conditions.
Scientific Research Applications
E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne involves its interaction with molecular targets through its functional groups. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules . detailed pathways and molecular targets are not extensively documented in the literature .
Comparison with Similar Compounds
E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne can be compared with similar compounds such as:
1-Bromo-2-methyl-2-butene: Similar in structure but lacks the ester group.
6-Bromo-2-hexenoic acid: Contains a carboxylic acid group instead of an ester group.
1-Bromo-3,3-dimethyl-1-butene: Similar in structure but lacks the ester group and has a different carbon chain length.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
methyl (E)-7-bromo-2,2-dimethylhept-5-en-3-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,9(12)13-3)7-5-4-6-8-11/h4,6H,8H2,1-3H3/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTICCWPXZZVEKA-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCBr)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#C/C=C/CBr)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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